Ethyl 1-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate Ethyl 1-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 897735-53-4
VCID: VC7224739
InChI: InChI=1S/C23H31N3O5/c1-4-31-23(29)17-8-11-25(12-9-17)21(18-7-5-6-10-24-18)20-19(27)15-16(2)26(22(20)28)13-14-30-3/h5-7,10,15,17,21,27H,4,8-9,11-14H2,1-3H3
SMILES: CCOC(=O)C1CCN(CC1)C(C2=CC=CC=N2)C3=C(C=C(N(C3=O)CCOC)C)O
Molecular Formula: C23H31N3O5
Molecular Weight: 429.517

Ethyl 1-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate

CAS No.: 897735-53-4

Cat. No.: VC7224739

Molecular Formula: C23H31N3O5

Molecular Weight: 429.517

* For research use only. Not for human or veterinary use.

Ethyl 1-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate - 897735-53-4

Specification

CAS No. 897735-53-4
Molecular Formula C23H31N3O5
Molecular Weight 429.517
IUPAC Name ethyl 1-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-pyridin-2-ylmethyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C23H31N3O5/c1-4-31-23(29)17-8-11-25(12-9-17)21(18-7-5-6-10-24-18)20-19(27)15-16(2)26(22(20)28)13-14-30-3/h5-7,10,15,17,21,27H,4,8-9,11-14H2,1-3H3
Standard InChI Key HMFJMHYAVAPOMR-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C(C2=CC=CC=N2)C3=C(C=C(N(C3=O)CCOC)C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, ethyl 1-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-pyridin-2-ylmethyl]piperidine-4-carboxylate, reflects its intricate architecture. Key features include:

  • A dihydropyridine ring substituted with hydroxyl, methoxyethyl, and methyl groups.

  • A pyridin-2-ylmethyl group bridging the dihydropyridine and piperidine rings.

  • An ethyl carboxylate functional group on the piperidine moiety.

Table 1 summarizes its fundamental chemical properties :

PropertyValue
CAS No.897735-53-4
Molecular FormulaC23H31N3O5\text{C}_{23}\text{H}_{31}\text{N}_{3}\text{O}_{5}
Molecular Weight429.517 g/mol
SMILESCCOC(=O)C1CCN(CC1)C(C2=CC=CC=N2)C3=C(C=C(N(C3=O)CCOC)C)O
InChIKeyHMFJMHYAVAPOMR-UHFFFAOYSA-N

Structural Analysis

The dihydropyridine core (Figure 1) is partially saturated, with keto-enol tautomerism possible at the 2-oxo position. The methoxyethyl group at N1 enhances solubility, while the pyridine ring at C3 introduces aromaticity and potential π-π stacking interactions. The piperidine-4-carboxylate group provides conformational flexibility and hydrogen-bonding capability, critical for target binding.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves sequential transformations:

  • Condensation: Coupling of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-carbaldehyde with pyridin-2-ylmethanol via nucleophilic addition.

  • Alkylation: Introduction of the piperidine-4-carboxylate group using ethyl chloroformate under basic conditions.

  • Purification: Chromatographic isolation to achieve >95% purity.

Key challenges include controlling regioselectivity during pyridine methylation and minimizing racemization at stereocenters.

Reactivity Profile

  • Ester Hydrolysis: The ethyl carboxylate is susceptible to base-catalyzed hydrolysis, yielding the carboxylic acid derivative.

  • Oxidation: The dihydropyridine ring may oxidize to a pyridine under strong oxidizing agents.

  • Complexation: The pyridine nitrogen can coordinate with metal ions, altering solubility and reactivity .

Comparative Analysis with Structural Analogs

Table 2 contrasts this compound with related piperidine and piperazine derivatives :

CompoundMolecular FormulaMolecular WeightKey Features
Ethyl 1-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylateC23H31N3O5\text{C}_{23}\text{H}_{31}\text{N}_{3}\text{O}_{5}429.5Piperidine core, pyridine bridge
Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylateC22H30N4O5\text{C}_{22}\text{H}_{30}\text{N}_{4}\text{O}_{5}430.5Piperazine core, enhanced solubility
Ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylateC9H11NO4\text{C}_{9}\text{H}_{11}\text{NO}_{4}197.2Simplified dihydropyridine scaffold

The piperidine variant exhibits greater conformational rigidity than piperazine analogs, potentially improving target selectivity.

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